molecular formula C29H24N2O4 B11986691 4-(2-(2-((1,1'-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate CAS No. 303085-61-2

4-(2-(2-((1,1'-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11986691
CAS No.: 303085-61-2
M. Wt: 464.5 g/mol
InChI Key: PVJLOHVSWXDOKV-TWKHWXDSSA-N
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Description

4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound that features a biphenyl group, a carbohydrazonoyl moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of the biphenyl group, the introduction of the carbohydrazonoyl moiety, and the esterification with benzoic acid. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation products: Biphenyl quinones.

    Reduction products: Amines.

    Substitution products: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-((1,1’-Biphenyl)-4-yloxy)benzoic acid: Shares the biphenyl and benzoate ester moieties but lacks the carbohydrazonoyl group.

    4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)hydrazonoyl)phenyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.

Uniqueness

4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of the carbohydrazonoyl moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

303085-61-2

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H24N2O4/c1-21(34-26-18-14-24(15-19-26)23-8-4-2-5-9-23)28(32)31-30-20-22-12-16-27(17-13-22)35-29(33)25-10-6-3-7-11-25/h2-21H,1H3,(H,31,32)/b30-20+

InChI Key

PVJLOHVSWXDOKV-TWKHWXDSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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